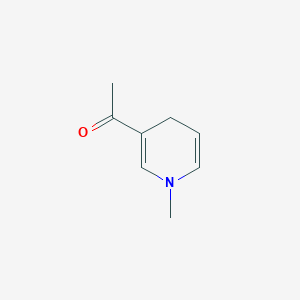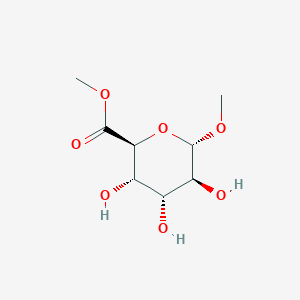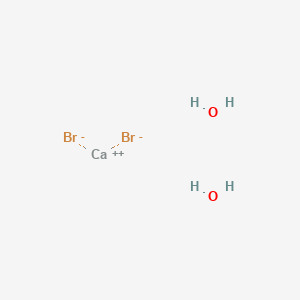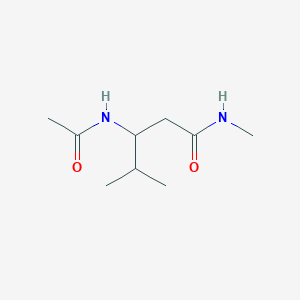
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and an ethanol group attached to a tert-butylamino group. This compound is used primarily in research and experimental applications .
Vorbereitungsmethoden
The synthesis of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves several steps. One common method includes the reaction of 3,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve automated multi-step continuous flow reactors to optimize the process .
Analyse Chemischer Reaktionen
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with various biological molecules, while the bromine atoms on the thiophene ring can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:
2-tert-Butylaminoethanol: This compound lacks the thiophene ring and bromine atoms, making it less versatile in certain reactions.
3,5-Dibromo-2-thiophenemethanol: This compound lacks the tert-butylamino group, which limits its ability to form certain types of bonds.
The presence of both the tert-butylamino group and the dibromo-thiophene ring in this compound makes it unique and valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
62673-59-0 |
|---|---|
Molekularformel |
C10H15Br2NOS |
Molekulargewicht |
357.11 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1-(3,5-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)9-6(11)4-8(12)15-9/h4,7,13-14H,5H2,1-3H3 |
InChI-Schlüssel |
BWERHIASGOOKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=C(C=C(S1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
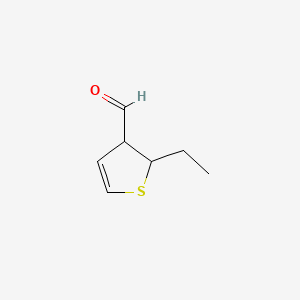
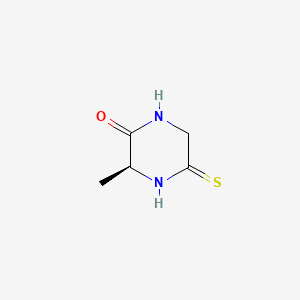
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
